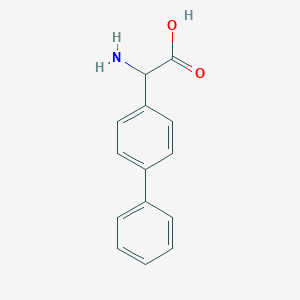

4-アミノビフェニル酢酸

概要

説明

β-D-マンノースは、天然に存在する単糖であり、特にヘキソース糖であり、C-2位でグルコースのエピマーです。これは、マンナンの成分として、植物の細胞壁に主に存在します。 この糖は、細胞間コミュニケーション、タンパク質構造のコンフォメーション、細胞シグナル伝達など、さまざまな生物学的プロセスにおいて重要な役割を果たします .

科学的研究の応用

Medicinal Chemistry

Drug Development

ABPA is primarily studied for its potential as a pharmacological agent. Its structure allows it to interact with various biological targets, making it a candidate for developing anti-inflammatory and analgesic drugs. Research indicates that compounds similar to ABPA can inhibit cyclooxygenase enzymes, which are crucial in inflammation pathways .

Cancer Research

ABPA's structural similarity to known carcinogens has led to investigations into its effects on cellular processes. Studies show that compounds like ABPA can induce DNA damage, raising concerns about their mutagenic potential. This aspect is particularly relevant in cancer research, where understanding the mechanisms of action of such compounds can inform the development of safer alternatives .

Materials Science

Polymer Chemistry

ABPA has been utilized as a monomer in the synthesis of various polymers. Its incorporation into polymer matrices enhances thermal stability and mechanical properties, making it suitable for applications in coatings and adhesives. The ability to modify polymer properties through ABPA contributes to advancements in material science, particularly in creating high-performance materials .

Dye Intermediates

Historically, ABPA has been employed as an intermediate in dye manufacturing. Its chemical properties facilitate the production of azo dyes, which are widely used in textiles and food industries. The versatility of ABPA in dye chemistry underscores its importance in industrial applications .

Environmental Applications

Pollution Studies

ABPA is also significant in environmental chemistry due to its presence as a pollutant from industrial processes. Studies have shown that it can form during the combustion of organic materials, contributing to air pollution and potential health risks . Understanding its environmental impact is crucial for developing strategies to mitigate pollution.

Bioremediation Research

Research into bioremediation techniques has highlighted the potential of using microorganisms to degrade compounds like ABPA. This approach could offer environmentally friendly solutions for cleaning up contaminated sites, showcasing the compound's relevance beyond traditional applications .

Case Studies

作用機序

β-D-マンノースは、主に特定の分子標的との相互作用を通じてその効果を発揮します。 たとえば、尿路感染症の治療では、β-D-マンノースは、細菌のFimHアドヘシンに結合することで、尿路病原性大腸菌の尿路上皮への付着を阻害します . さらに、インテグリンavb8のアップレギュレーションと、脂肪酸酸化の増加によって生成される活性酸素種を介して、TGF-βを活性化することにより、調節性T細胞の分化を促進します .

類似化合物:

- D-グルコース

- D-フルクトース

- L-アラビノース

- D-ガラクトース

比較: β-D-マンノースは、細菌の付着を阻害する能力においてユニークであり、D-グルコース、D-フルクトース、またはL-アラビノースには共有されません . さらに、β-D-マンノースは、尿路感染症やその他の医学的状態の治療に特定の用途があり、医学的および産業的分野の両方で貴重な化合物となっています .

生化学分析

Biochemical Properties

It is known that biphenylacetic acid, a related compound, can interact with γ-aminobutyric acid receptors

Cellular Effects

Given its structural similarity to biphenylacetic acid, it may have similar effects on cell function, potentially influencing cell signaling pathways, gene expression, and cellular metabolism . These effects would need to be confirmed through experimental studies.

Molecular Mechanism

It is possible that it may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression, similar to other biphenyl derivatives

Metabolic Pathways

The metabolic pathways involving Amino-biphenyl-4-YL-acetic acid are not well-characterized. It is possible that it may interact with certain enzymes or cofactors, and could potentially affect metabolic flux or metabolite levels

Subcellular Localization

Research would need to be conducted to determine whether it is directed to specific compartments or organelles by targeting signals or post-translational modifications .

準備方法

合成経路と反応条件: β-D-マンノースは、化学合成と酵素変換を含むいくつかの方法で合成できます。 一般的な方法の1つは、D-リキソースイソメラーゼ、D-マンノースイソメラーゼ、セロビオース2-エピメラーゼ、またはD-マンノース2-エピメラーゼを使用してD-グルコースを異性化することです . 別の方法には、マイクロ波支援硫酸処理を使用して、パームカーネルなどの天然源から抽出する方法があります .

工業生産方法: β-D-マンノースの工業生産は、多くの場合、マンナン豊富なバイオマスの酵素加水分解に依存しています。 このプロセスには、β-マンナナーゼ、β-グルコシダーゼ、およびβ-マンノシダーゼを使用して、マンナン骨格をβ-D-マンノースに分解することが含まれます . 酵素法は、その効率と環境への配慮から好まれています。

化学反応の分析

反応の種類: β-D-マンノースは、酸化、還元、置換など、さまざまな化学反応を起こします。

一般的な試薬と条件:

酸化: β-D-マンノースは、硝酸などの試薬を使用して酸化してマンヌロン酸を生成できます。

還元: β-D-マンノースの還元は、水素化ホウ素ナトリウムを使用して、マンニトールを生成できます。

置換: 置換反応は、多くの場合、ハロゲンまたはその他の求核試薬を使用して、糖分子のヒドロキシル基を置換します。

主な生成物:

酸化: マンヌロン酸

還元: マンニトール

4. 科学研究アプリケーション

β-D-マンノースは、科学研究で幅広い用途があります。

化学: さまざまな誘導体の合成の出発物質として、および炭水化物分析の標準として使用されます。

生物学: 糖タンパク質合成と細胞シグナル伝達に役割を果たします。

類似化合物との比較

- D-Glucose

- D-Fructose

- L-Arabinose

- D-Galactose

Comparison: Beta-D-Mannose is unique in its ability to inhibit bacterial adhesion, a property not shared by D-Glucose, D-Fructose, or L-Arabinose . Additionally, Beta-D-Mannose has specific applications in the treatment of urinary tract infections and other medical conditions, making it a valuable compound in both medical and industrial fields .

生物活性

Amino-biphenyl-4-YL-acetic acid (ABPAA) is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and toxicology. This article delves into the biological activity of ABPAA, presenting relevant case studies, research findings, and data tables that highlight its effects.

Overview of Amino-biphenyl-4-YL-acetic Acid

ABPAA is a biphenyl derivative that has garnered attention for its structural similarity to other biologically active compounds. Its unique chemical structure allows it to interact with various biological systems, making it a candidate for further investigation in medicinal chemistry.

Biological Activity

1. Antimicrobial Properties

Recent studies have explored the antimicrobial activity of compounds related to ABPAA. For instance, derivatives of biphenyl-4-yloxy acetic acid have shown significant antibacterial properties against Gram-positive bacteria such as Bacillus subtilis. The inhibition zones observed in these studies suggest that modifications to the amino group can enhance the antimicrobial efficacy (Table 1) .

| Compound | Activity Type | Inhibition Zone (mm) |

|---|---|---|

| 4d | Antibacterial | >15 |

| 5e | Antibacterial | >15 |

| 7b | Antibacterial | >15 |

| 9a | Broad-spectrum | >15 |

2. Carcinogenic Potential

ABPAA is structurally related to known carcinogens such as 4-aminobiphenyl (ABP), which has been extensively studied for its role in bladder cancer. Animal studies have demonstrated that exposure to ABP leads to significant tumor development, particularly in the bladder and liver . These findings raise concerns about the potential carcinogenicity of ABPAA, necessitating further investigation into its long-term effects.

3. Mechanisms of Action

The mechanisms by which ABPAA exerts its biological effects are still being elucidated. Research indicates that similar compounds can induce oxidative stress and DNA damage, leading to mutagenesis and carcinogenesis . For example, studies on acrolein and ABP-DNA adducts have shown that these compounds can inhibit DNA repair mechanisms, contributing to their carcinogenic potential .

Case Studies

Case Study 1: Liver Carcinogenesis in Mice

A study conducted on C57BL/6 mice treated with ABP demonstrated a significant incidence of liver tumors. The treatment involved administering ABP via gavage over an extended period, resulting in a marked increase in hepatocellular carcinoma among the treated group compared to controls . This case underscores the need for caution when evaluating the safety profile of amino-biphenyl derivatives.

Case Study 2: Bladder Cancer Induction

In another study, BALB/c mice exposed to varying doses of ABPAA showed a dose-dependent relationship with bladder carcinoma development. The results indicated that higher concentrations led to increased tumor incidence, reinforcing the need for thorough risk assessments regarding exposure to biphenyl derivatives .

Research Findings

Recent literature has highlighted several key findings regarding the biological activity of amino-biphenyl derivatives:

- Antimicrobial Activity : Certain modifications enhance antibacterial properties against specific pathogens.

- Carcinogenicity : Structural analogs like ABP are potent carcinogens; thus, similar assessments for ABPAA are warranted.

- Mechanistic Insights : Understanding how these compounds interact at the molecular level is crucial for predicting their biological effects.

特性

IUPAC Name |

2-amino-2-(4-phenylphenyl)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13NO2/c15-13(14(16)17)12-8-6-11(7-9-12)10-4-2-1-3-5-10/h1-9,13H,15H2,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BMWOGALGPJNHSP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC=C(C=C2)C(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10398465 | |

| Record name | AMINO-BIPHENYL-4-YL-ACETIC ACID | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10398465 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

227.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

221101-61-7 | |

| Record name | AMINO-BIPHENYL-4-YL-ACETIC ACID | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10398465 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。